Alkyne tyramide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]pent-4-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-13(16)14-10-9-11-5-7-12(15)8-6-11/h1,5-8,15H,3-4,9-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJBJSXQYZLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Development of Tyramide Based Probes for Molecular Labeling
The utility of tyramide derivatives in biological research predates the widespread adoption of alkyne chemistry. Historically, tyramide-based compounds found significant application as substrates for signal amplification in various detection techniques. A key development was the use of tyramide in conjunction with horseradish peroxidase (HRP) for Tyramide Signal Amplification (TSA) and Catalyzed Reporter Deposition (CARD) selleckchem.comresearchgate.net. In these methods, HRP catalyzes the deposition of labeled tyramide molecules onto nearby sites, such as proteins or nucleic acids, thereby amplifying the detection signal. This approach significantly enhanced the sensitivity of techniques like immunocytochemistry and in situ hybridization (ISH), allowing for the detection of low-abundance targets that were previously undetectable with conventional antibody-based detection systems researchgate.net. Furthermore, tyramine (B21549) derivatives have been employed in bioconjugation strategies, facilitating the cross-linking of molecules, such as in the formation of hydrogels, through enzymatic or chemical reactions clinicalresearchnewsonline.comresearchgate.netnih.gov. These early applications established tyramide as a valuable component in strategies aimed at enhancing molecular detection and creating functional biomaterials.
The Emergence of Proximity Labeling Methodologies and the Role of Alkyne Tyramide
The advent of proximity labeling (PL) techniques marked a significant leap forward in mapping molecular interactions and cellular organization. Proximity labeling methods utilize enzymes to catalyze the modification of biomolecules within a defined spatial vicinity of a protein of interest chemscene.com. Early PL strategies, such as Selective Proteomic Proximity Labeling Using Tyramide (SPPLAT) , developed around 2014, employed biotin (B1667282) tyramide chemistry catalyzed by HRP, which was targeted to a protein of interest via an antibody clinicalresearchnewsonline.com. Concurrently, engineered peroxidases like APEX and APEX2 emerged around 2013, which could utilize substrates like biotin-phenol (a tyramine (B21549) derivative) to label proximal proteins in the presence of hydrogen peroxide researchgate.netselleck.cn.
The introduction of alkyne-functionalized tyramides represented a crucial evolution within these proximity labeling paradigms. By incorporating a terminal alkyne group onto the tyramide scaffold, researchers gained the ability to leverage the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of bioorthogonal "click" chemistry clinicalresearchnewsonline.comresearchgate.nettcichemicals.comgoogle.com. This allowed for the attachment of various reporter molecules (e.g., biotin, fluorophores) via azide-containing tags, enabling downstream detection and enrichment through click chemistry, often offering an alternative to traditional biotin-streptavidin systems researchgate.netnih.govchemscene.com. The development of alkyne tyramide thus provided a versatile platform for proximity-dependent labeling, expanding the toolkit for interrogating complex biological systems.
Foundational Principles and Distinct Advantages of Alkyne Tyramide in Contemporary Research
Alkyne tyramide is a bifunctional molecule comprising a tyramine (B21549) backbone and a terminal alkyne group. Its utility in modern biological research stems from the synergistic action of these two components within enzymatic proximity labeling strategies.
Mechanism of Action: The core principle involves the enzymatic activation of this compound by a peroxidase enzyme, such as APEX or HRP. In the presence of an oxidant (e.g., hydrogen peroxide), the peroxidase catalyzes the formation of a reactive tyramide radical. This radical species is capable of covalently modifying nearby biomolecules, primarily amino acid residues like tyrosine, within a short diffusion radius of the enzyme researchgate.netresearchgate.netchemscene.comgoogle.com. The alkyne group, being bioorthogonal, remains intact during this labeling process and serves as a specific handle for subsequent chemical modification. This handle can then be efficiently and selectively reacted with an azide-functionalized molecule (e.g., biotin-azide, fluorescent-azide) via the CuAAC click reaction clinicalresearchnewsonline.comresearchgate.nettcichemicals.comgoogle.com.
Distinct Advantages:
Bioorthogonal Click Chemistry: The terminal alkyne group is ideal for CuAAC, a highly specific, efficient, and bioorthogonal reaction that proceeds under mild physiological conditions. This allows for precise conjugation of detection or enrichment tags without interfering with native biological processes researchgate.netclinicalresearchnewsonline.comresearchgate.nettcichemicals.com.
Enhanced Labeling Efficiency and Sensitivity: Studies have indicated that this compound can substantially improve labeling efficiency in certain proximity labeling assays, such as those employing APEX2, compared to other substrates like biotin-phenol selleck.cnmedchemexpress.commedchemexpress.com. This improved efficiency contributes to higher sensitivity in detecting low-abundance proteins or interactions.
Biotin-Independent Detection and Reduced Background: The alkyne handle allows for direct labeling with fluorescent azides or other tags, bypassing the need for biotinylation and subsequent streptavidin-based enrichment. This can circumvent issues related to endogenous biotin (B1667282) interference and potentially reduce non-specific background signals, leading to cleaner data researchgate.netresearchgate.netnih.govmedchemexpress.com.
Improved Cellular Permeability: Alkyne-phenol derivatives, structurally related to this compound, have demonstrated greater membrane permeability compared to biotin-phenol. This enhanced permeability facilitates more effective labeling of intracellular targets and various cellular compartments within intact cells chemscene.commedchemexpress.commedchemexpress.com.
Facilitation of Site Identification: The presence of the alkyne group allows for unambiguous identification of labeling sites on proteins after enrichment and mass spectrometry analysis, providing critical insights into protein topology and interaction interfaces selleck.cnmedchemexpress.commedchemexpress.com.
Versatility in Tagging: The alkyne moiety can be conjugated with a wide array of azide-containing molecules, enabling the attachment of diverse labels such as biotin for enrichment, fluorophores for imaging, or affinity tags for purification nih.govgoogle.com.
The combination of these principles and advantages positions this compound as a cornerstone reagent in advanced molecular labeling and proximity-dependent profiling techniques, driving significant progress in understanding cellular architecture and molecular interactions.
Table 1: Comparative Advantages of this compound in Proximity Labeling
| Feature | This compound (with Click Chemistry) | Biotin-Phenol (Standard APEX/HRP) | Conventional Fluorescent Labeling |
| Labeling Mechanism | Peroxidase-catalyzed radical formation, followed by CuAAC click reaction | Peroxidase-catalyzed radical formation, biotinylation | Antibody-based direct or indirect fluorescent labeling |
| Specificity | High (via click chemistry) | High (biotin-streptavidin interaction) | Variable (antibody dependent) |
| Efficiency | Often improved, especially with APEX2 selleck.cnmedchemexpress.commedchemexpress.com | Moderate | Variable |
| Sensitivity | High, due to efficient amplification and click chemistry | High | Moderate to High |
| Background Signal | Potentially lower (biotin-independent options) researchgate.netresearchgate.net | Moderate (potential endogenous biotin interference) | Variable (non-specific antibody binding) |
| Cellular Permeability | Good, especially alkyne-phenol derivatives chemscene.commedchemexpress.commedchemexpress.com | Moderate | Variable (depends on probe size and charge) |
| Detection Method | Click reaction with azide-tagged reporter (e.g., fluorescent, biotin) | Streptavidin-based detection of biotinylated molecules | Direct or indirect fluorescent detection |
| Site Identification | Facilitated by the alkyne handle for precise conjugation | Can be challenging to pinpoint exact labeling sites | Limited direct information on labeling sites |
Compound List:
this compound
Tyramine
Tyrosine
Horseradish Peroxidase (HRP)
Ascorbate Peroxidase (APEX, APEX2)
Biotin
Biotin-Phenol (BP)
Biotin-Azide
Fluorescent Azides (e.g., Sulfo-Cy3 azide)
Azides
Copper Sulfate (CuSO₄)
Applications of Alkyne Tyramide in Advanced Proteomics Methodologies
Spatially Resolved Proteome Profiling using Alkyne Tyramide Proximity Labeling
Proximity labeling (PL) techniques, such as those employing engineered peroxidases like APEX2, leverage small, reactive molecules to covalently tag proteins in their immediate vicinity. This compound serves as a crucial substrate in these systems, facilitating the capture and identification of localized protein populations.
Mapping Subcellular Organelle Proteomes: Focus on Mitochondrial Matrix with this compound-APEX2
The precise localization of proteins within subcellular compartments is fundamental to understanding cellular function. This compound, often in the form of alkyne-phenol, has been instrumental in mapping the proteomes of organelles like the mitochondrial matrix. When fused to a mitochondrial targeting sequence, APEX2 can oxidize alkyne-phenol in the presence of hydrogen peroxide, generating reactive phenoxyl radicals that label proximal tyrosine residues on mitochondrial matrix proteins medchemexpress.comacs.orgnih.gov.
Alkyne-phenol offers significant advantages over earlier substrates like biotin-phenol, including improved cell wall permeability, which leads to more efficient labeling in intact cells and microorganisms medchemexpress.comnih.gov. This enhanced permeability allows for higher coverage and specificity in profiling the mitochondrial matrix proteome medchemexpress.com. Furthermore, the alkyne moiety enables biotin-independent detection via click chemistry, mitigating artifacts from endogenous biotinylation medchemexpress.comnih.gov.
Table 1: Comparison of Alkyne-Phenol vs. Biotin-Phenol in Mitochondrial Matrix Profiling
| Feature | Alkyne-Phenol (this compound) | Biotin-Phenol |
| Cell Permeability | High | Moderate |
| Labeling Efficiency | Improved | Standard |
| Biotin-Independent Detection | Yes (via alkyne click chemistry) | No |
| Specificity (Yeast Mito) | High (e.g., 94%) | N/A |
| Coverage (Yeast Mito) | Higher | Lower |
Elucidating the Cell Surface Proteome (Surfaceomics) using this compound
The cell surface proteome (surfaceome) is critical for cell-cell communication, environmental sensing, and as a target for therapeutic interventions. Proximity labeling strategies have been adapted for surfaceome analysis. Methods such as "Selective Proteomic Proximity Labeling Using Tyramide" (SPPLAT) utilize antibody-conjugated enzymes (like HRP) and biotin (B1667282) tyramide to label proteins in the vicinity of a target protein on the cell surface nih.gov.
More broadly, alkyne-functionalized probes are employed to introduce bioorthogonal handles onto cell surface proteins, facilitating subsequent labeling and enrichment acs.org. Approaches like SLAPSHOT (Surface-exposed protein Labeling using PeroxidaSe, H2O2, and Tyramide-derivative) use soluble APEX2 applied externally to label extracellularly exposed proteins, circumventing the need for cell engineering researchgate.net. The alkyne group on these probes is essential for downstream click chemistry reactions, enabling the attachment of detection or enrichment tags acs.orgresearchgate.net.
Periplasmic Protein Characterization in Prokaryotic Models with this compound
The bacterial periplasm is a crucial compartment for diverse cellular processes, but its study presents challenges due to its location between the inner and outer membranes. Peroxidase-mediated biotinylation, employing APEX or APEX2, has been successfully applied to the bacterial periplasm using tyramide derivatives nih.govnih.govresearchgate.net.
By targeting peroxidase expression to the periplasm (e.g., using Sec-APEX2 or Tat-APEX2 fusions), compartment-specific protein labeling can be achieved nih.govnih.govresearchgate.net. Crucially, the use of tyramide alkyne or tyramide azide (B81097) allows for biotin-independent detection of labeled proteins, which is vital for eliminating signals from natively biotinylated bacterial proteins nih.govnih.govresearchgate.net. This approach has been validated in mycobacteria and Escherichia coli, advancing the characterization of periplasmic proteins and their roles in bacterial physiology and pathogenesis nih.govresearchgate.net.
Table 2: Tyramide Derivatives in Bacterial Periplasmic Labeling
| Feature | Tyramide Alkyne | Tyramide Azide |
| Biotin-Independent Detection | Yes (via alkyne click chemistry) | Yes (via azide click chemistry) |
| Enzyme Compatibility (e.g., APEX2) | Yes | Yes |
| Labeling Efficiency (Relative to Azide) | Generally lower fluorescence intensity nih.gov | Generally higher fluorescence intensity nih.gov |
| Application in Periplasm | Yes, for compartment-specific labeling nih.govnih.gov | Yes, for compartment-specific labeling nih.govnih.gov |
Unraveling Protein-Protein Interaction Networks with this compound-Based Approaches
Proximity labeling methods, often utilizing this compound as a substrate, have become powerful tools for mapping protein-protein interactions (PPIs), especially for those that are transient or weak.
Detection of Transient and Weak Protein-Protein Associations using this compound Proximity Labeling
Traditional methods for studying PPIs, such as co-immunoprecipitation (Co-IP) or yeast two-hybrid (Y2H), can struggle to capture transient or low-affinity interactions, as these complexes may dissociate during sample processing nih.govresearchgate.netf1000research.comnih.gov. Proximity labeling, by covalently crosslinking proteins in close proximity, effectively "freezes" these interactions, allowing for their subsequent enrichment and identification via mass spectrometry nih.govresearchgate.netf1000research.comnih.govnih.gov.
This compound, as a substrate for enzymes like APEX2, enables these PL assays. The alkyne handle is then used for click chemistry to attach biotin or other tags for affinity purification nih.govresearchgate.netoup.com. This approach provides snapshots of protein neighborhoods and dynamic interaction networks, offering insights complementary to static interaction maps researchgate.netf1000research.comnih.govnih.gov. Furthermore, alkyne-tagged chemical cross-linkers, used in conjunction with click chemistry, also contribute to mapping PPIs by stabilizing interactions prior to enrichment biorxiv.orgfrontiersin.org.
Table 3: Proximity Labeling vs. Traditional Methods for Transient PPIs
| Feature | Proximity Labeling (using this compound) | Co-IP / Affinity Purification |
| Detection of transient/weak interactions | High | Moderate (can lose interactors) |
| Stability of captured complexes | High (covalent crosslinking) | Variable (depends on lysis) |
| Spatiotemporal resolution | High (controlled labeling time) | Lower |
| Stringent washing for background reduction | Yes (due to stable biotinylation) | Yes |
| Requirement for specific antibodies | No (if enzyme is targeted) | Yes |
Synergy of this compound with Complementary Proximity Labeling Enzymatic Systems
While APEX2 is a prominent enzyme used with this compound, other enzymatic systems also leverage tyramide derivatives. For instance, Horseradish Peroxidase (HRP) also utilizes biotin tyramide and hydrogen peroxide for proximity labeling elifesciences.orgresearchgate.net. These enzymes, including APEX2 and HRP, generate reactive species that label nearby proteins. The alkyne moiety on this compound is critical for its compatibility with downstream click chemistry reactions, allowing for the attachment of detection tags like biotin or fluorescent dyes for subsequent analysis medchemexpress.comresearchgate.netoup.comtum.de.
Emerging non-enzyme-based proximity labeling methods, such as photocatalysis, also employ tyramide derivatives. These systems use light-activated photocatalysts to generate reactive species that can label proteins, offering precise spatiotemporal control and potentially tighter labeling radii researchgate.net. The versatility of the alkyne group ensures its continued utility across various proximity labeling platforms, bridging enzymatic and photocatalytic approaches for comprehensive interactome mapping.
Ascertaining Protein Subcellular Localization and Membrane Topology through this compound Labeling
This compound plays a crucial role in spatially resolved proteomic profiling, enabling researchers to determine the subcellular localization and membrane topology of proteins. The principle relies on the enzymatic activation of this compound by peroxidases, such as Horseradish Peroxidase (HRP) or Ascorbate Peroxidase 2 (APEX2), in the presence of hydrogen peroxide (H₂O₂). This enzymatic reaction generates a reactive tyramide radical that covalently labels tyrosine residues on proteins in the immediate vicinity of the enzyme medchemexpress.commedchemexpress.cnfluorofinder.combiotium.comresearchgate.netbiotium.commit.edu. The incorporated alkyne group then serves as a specific handle for subsequent bioorthogonal click chemistry reactions, allowing for the attachment of detection probes like fluorophores or affinity tags (e.g., biotin) medchemexpress.commedchemexpress.cnresearchgate.netnih.govthermofisher.com.
Subcellular Localization: By fusing an enzyme like APEX2 to a protein of interest, this compound labeling can precisely map the protein's cellular environment. The enzyme-mediated, proximity-dependent labeling strategy allows for the identification of proteins localized within the same subcellular compartment or those interacting with the tagged protein. Alkyne-phenol, a specific this compound derivative, has demonstrated enhanced cell wall permeability in yeast, leading to more efficient labeling of intracellular compartments like mitochondria compared to less permeable substrates such as biotin-phenol medchemexpress.commedchemexpress.cnnih.gov.
Membrane Topology: The method is particularly adept at elucidating the topology of membrane proteins. When an enzyme is targeted to a specific domain of a transmembrane protein (e.g., extracellular or intracellular), this compound can be activated to label proteins in its close proximity. For instance, labeling on the extracellular side of a membrane will primarily label extracellular proteins, while labeling on the intracellular side will label intracellular proteins. This distinction helps in mapping the orientation and exposure of different protein domains. Alkyne-phenol has been specifically cited for its utility in unambiguously assigning the membrane topology of mitochondrial proteins medchemexpress.commedchemexpress.cnselleckchem.com.
Research Findings:
| Feature/Method | Description/Benefit | Specificity (Yeast Mitochondria) | Coverage (Yeast Mitochondria) | Reference |
| Alkyne-Phenol (this compound) | Improved cell wall permeability in yeast, leading to more efficient APEX labeling. | 94% | Higher | medchemexpress.commedchemexpress.cnnih.gov |
| Biotin-Phenol (Biotin Tyramide) | Less cell wall permeable; used as a comparative substrate. | N/A (Implied lower) | Lower | medchemexpress.commedchemexpress.cnnih.gov |
| Hybrid TSA + Click Chemistry (Alkyne) | Combines tyramide signal amplification with click chemistry for improved detection threshold and reduced background. | Lower non-specific background | N/A | researchgate.net |
| Proximity-Dependent Labeling | Enables mapping of proteins within specific subcellular compartments. | High | N/A | nih.gov |
Integration of this compound Labeling into Quantitative Proteomics Workflows
The alkyne moiety introduced via this compound labeling serves as a versatile handle for downstream proteomic analyses, particularly for protein enrichment and quantitative measurements. Following the initial proximity-dependent labeling, the alkyne group readily participates in bioorthogonal click chemistry reactions, most commonly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction facilitates the covalent attachment of various tags, such as biotin or fluorescent labels, to the alkyne-modified proteins nih.govthermofisher.com.
Enrichment and Quantification: The alkyne handle is instrumental in affinity-based enrichment strategies, which are critical for quantitative proteomics. Proteins labeled with this compound can be selectively captured using resins functionalized with complementary azide groups (or vice versa). For instance, alkyne-agarose resins can be employed to isolate azide-modified proteins via click chemistry, enabling a biotin-free enrichment approach clickchemistrytools.com.cn. This strategy can significantly improve signal-to-noise ratios by minimizing non-specific binding, thereby enhancing the detection and quantification of low-abundance proteins or post-translational modifications. The resulting enriched peptide pools are well-suited for mass spectrometry-based analyses (e.g., LC-MS/MS) for quantitative profiling clickchemistrytools.com.cn.
Signal Amplification: While Tyramide Signal Amplification (TSA) itself is a signal amplification technique, the integration of this compound with subsequent click chemistry can further boost detection sensitivity. TSA, in general, can increase detection sensitivity by up to 100-fold compared to conventional methods biotium.com. Moreover, click-based amplification strategies that utilize alkyne handles have demonstrated substantial fluorescence enhancement and superior signal-to-noise ratios when compared to standard TSA protocols nih.gov. This combined approach allows for more sensitive and specific detection of target proteins in complex biological samples.
Research Findings:
| Feature/Method | Description/Benefit | Amplification Factor (if applicable) | Signal-to-Noise Ratio | Reference |
| Alkyne-based Enrichment | Selective capture of alkyne-modified proteins using alkyne-agarose via click chemistry. | N/A | Improved | clickchemistrytools.com.cn |
| Biotin-free Enrichment | Minimizes non-specific binding, increases selectivity for low-abundance proteins, ideal for MS analysis. | N/A | Improved | clickchemistrytools.com.cn |
| Click-based Amplification | Integrated with alkyne labeling for enhanced detection sensitivity and specificity. | 3.0–12.7 fold | Superior | nih.gov |
| TSA (General) | Highly sensitive detection of low-abundance targets. | Up to 100-fold | N/A | biotium.com |
| This compound + Click Chemistry | Enables quantitative analysis through selective labeling and subsequent capture of proteins. | N/A | Improved | nih.govthermofisher.com |
| Hybrid TSA/Click Method (with Alkyne) | Combines TSA with click chemistry for improved detection threshold and reduced non-specific background in immunofluorescence assays. | N/A | Lower non-specific | researchgate.net |
Compound List:
this compound (Alkyne-phenol, Alk-Ph)
Biotin-phenol (BP)
Horseradish Peroxidase (HRP)
Ascorbate Peroxidase 2 (APEX2)
Hydrogen Peroxide (H₂O₂)
Biotin
DNP (Dinitrophenyl)
Alexa Fluor 488 azide
Biotin-PEG4-alkyne
Dibenzocyclooctyne (DIBO)
5-Ethynyl-2'-deoxyuridine (B1671113) (EdU)
Streptavidin
Azide-functionalized probes
Alkyne-functionalized probes
Alkyne Tyramide in High Sensitivity Bioimaging and Signal Amplification Methodologies
Tyramide Signal Amplification (TSA) and Catalyzed Reporter Deposition (CARD) employing Alkyne Tyramide
Tyramide Signal Amplification (TSA), often referred to as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic method that amplifies signals by depositing multiple labeled tyramide molecules onto or near a target molecule biotium.combiotium.comresearchgate.netbiotium.com. The incorporation of an alkyne group into the tyramide structure introduces a handle for subsequent highly specific detection via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govresearchgate.netgoogle.comekb.egthermofisher.comnih.gov. This hybrid approach combines the broad reactivity of tyramide deposition with the specificity of click chemistry, leading to substantial improvements in detection sensitivity and a reduction in background noise compared to traditional methods nih.govresearchgate.net.
Fundamental Principles of Signal Enhancement through this compound Radical Deposition
The core principle of signal enhancement via this compound radical deposition relies on an enzyme-catalyzed reaction. Horseradish peroxidase (HRP), typically conjugated to a secondary antibody or streptavidin, catalyzes the conversion of inactive, labeled tyramide substrates into highly reactive free radicals in the presence of hydrogen peroxide (H₂O₂) biotium.combiotium.comresearchgate.netbiotium.comtcichemicals.comiris-biotech.de. These reactive tyramide radicals then covalently bind to tyrosine residues present on proteins in the immediate vicinity of the enzyme-HRP complex, effectively depositing the tyramide label at the target site biotium.combiotium.comresearchgate.netbiotium.comtcichemicals.comiris-biotech.de.
When alkyne tyramides are used, this deposited molecule carries an alkyne functional group. This alkyne moiety serves as a specific recognition site for azide-containing reporter molecules through bio-orthogonal click chemistry nih.govresearchgate.netgoogle.comekb.egthermofisher.comnih.gov. The click reaction efficiently and specifically links the reporter molecule (often a fluorophore) to the deposited this compound, resulting in a high density of labels at the target location. This two-step amplification process—enzymatic deposition followed by specific click conjugation—dramatically amplifies the signal, enabling the detection of even very low concentrations of target molecules biotium.combiotium.comnih.govresearchgate.net.
This compound-Mediated Improvements in Immunofluorescent Detection Sensitivity
The integration of alkyne tyramides into TSA/CARD protocols offers significant advantages in immunofluorescent detection sensitivity. This method has been shown to increase sensitivity by up to 100-fold compared to conventional immunofluorescence techniques biotium.combiotium.com. The high density of tyramide deposition per enzyme molecule, coupled with the efficient signal amplification from the subsequent click reaction, allows for the visualization of low-abundance antigens that would otherwise be undetectable biotium.combiotium.comnih.govresearchgate.net.
Furthermore, the enhanced sensitivity derived from this compound-mediated TSA/CARD enables researchers to increase primary antibody dilutions. This practice helps to reduce non-specific background signals, leading to clearer and more interpretable results aatbio.comaatbio.com. The method can also overcome challenges posed by weak immunolabeling, which may arise from suboptimal fixation procedures or inherently low levels of target protein expression aatbio.comaatbio.com. A key benefit is the covalent linkage of the reporter molecule to the sample matrix, which means that antibodies can be stripped from the sample without losing the amplified signal, facilitating subsequent staining rounds with minimal signal loss biotium.combiotium.com.
Table 1: Performance Enhancements of this compound TSA/CARD
| Feature | Conventional Immunofluorescence | This compound TSA/CARD |
| Sensitivity Enhancement | Baseline | Up to 100-fold biotium.combiotium.com |
| Non-specific Background | Moderate to High | Significantly Lower nih.govresearchgate.net |
| Detection of Low Targets | Limited | Enhanced biotium.combiotium.comnih.govresearchgate.net |
| Antibody Dilution Potential | Standard | Increased aatbio.comaatbio.com |
| Signal Amplification | Minimal | High (Enzymatic + Click) |
Strategies for Multiplexed Detection using this compound in Imaging Applications
Alkyne tyramides are highly amenable to multiplexed imaging strategies, primarily due to their compatibility with click chemistry and the ability to perform sequential labeling nih.govresearchgate.netgenetargetsolutions.com.aubiotium.com. The alkyne group acts as a versatile handle for introducing different reporter molecules, allowing for the simultaneous or sequential visualization of multiple targets within a single sample.
One common strategy involves using alkyne tyramides in conjunction with fluorescent azides for click chemistry detection. By employing different azide-fluorophore conjugates, multiple targets can be labeled and detected in distinct spectral channels nih.govresearchgate.netekb.egthermofisher.comnih.gov. For sequential multiplexing, the TSA/CARD procedure can be repeated. After the initial tyramide deposition and detection, antibodies from the first round can be removed through antigen retrieval or antibody stripping steps, while the covalently attached tyramide-fluorophore remains biotium.combiotium.comgenetargetsolutions.com.aubiotium.com. This allows for the subsequent application of a new set of primary and secondary antibodies targeting different analytes, which are then detected using a different fluorescent azide (B81097). This approach can be repeated multiple times, potentially allowing for the detection of up to 10 different targets, limited only by the spectral separation capabilities of the imaging system and the availability of distinct CF® Dyes or other fluorophores genetargetsolutions.com.aubiotium.com. This method simplifies antibody panel design, as primary antibodies from the same host species can be used sequentially without cross-reactivity issues after antibody removal biotium.comgenetargetsolutions.com.aubiotium.com.
Compatibility and Contributions of this compound to Super-Resolution Imaging Techniques
Super-resolution microscopy (SRM) techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), STED (Stimulated Emission Depletion) microscopy, and SIM (Structured Illumination Microscopy), are designed to overcome the diffraction limit of conventional light microscopy, achieving resolutions down to tens of nanometers ibidi.compromega.com.brmdpi.combiotium.com. The successful implementation of SRM relies heavily on the precise localization and bright fluorescence of labeling probes.
Alkyne tyramides contribute significantly to SRM by enabling highly sensitive and specific labeling. The alkyne moiety is ideal for integration with click chemistry, a robust bio-orthogonal reaction that can be used to attach fluorescent probes with high specificity and efficiency google.comekb.egthermofisher.comresearchgate.netnih.gov. When alkyne tyramides are used in TSA/CARD, they facilitate the deposition of a high density of alkyne groups at the target site. These alkyne groups can then be efficiently labeled with azide-functionalized fluorophores via click chemistry. This process generates a strong, localized signal that is crucial for the high-resolution reconstruction required in techniques like STORM ibidi.combiotium.com.
Methodological Innovations and Comparative Performance Analyses of Alkyne Tyramide Probes
Development of Genetically Encodable Click Reaction Systems Utilizing Alkyne Tyramide
A groundbreaking innovation in the use of this compound is the development of genetically encodable click reaction systems. One such system, termed "GEN-Click," provides a sophisticated method for spatially restricted metabolite and protein labeling. acs.orgnih.gov This system utilizes a peroxidase, such as APEX2 or horseradish peroxidase (HRP), fused to a protein of interest. acs.org The peroxidase catalyzes the conversion of a specially designed this compound conjugate, such as BTTA-conjugated tyramide (BTTAT), into a highly reactive radical intermediate. nih.gov This radical then covalently labels nearby biomolecules.
The key innovation of the GEN-Click system is its ability to localize the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," to a specific subcellular location. acs.org This is achieved by the peroxidase-mediated deposition of the this compound, which then serves as a scaffold for the click reaction with an azide-bearing reporter molecule, such as biotin-azide. nih.gov This two-step process allows for the precise labeling of target molecules in the vicinity of the engineered peroxidase. The GEN-Click system has been successfully used to label a variety of azide-bearing biomolecules, including proteins, phospholipids, and oligosaccharides, in living cells. nih.gov
The genetic encodability of the peroxidase enzyme allows for precise spatial control over the labeling reaction, a significant advantage over traditional, non-targeted click chemistry approaches. acs.org This methodology has been shown to be highly specific, with labeling being dependent on the expression of the APEX2 enzyme and the presence of the this compound substrate. nih.gov
Comparative Analysis of this compound Efficacy Against Established Proximity Probes
The performance of any new proximity labeling probe must be rigorously compared to existing, well-established methods. This section provides a comparative analysis of this compound's efficacy, particularly in relation to the widely used biotin-phenol probe.
While direct quantitative comparisons between this compound and biotin-phenol are still emerging in the literature, valuable insights can be drawn from studies on the structurally similar clickable substrate, Alkyne-Phenol (Alk-Ph). nih.gov These studies highlight several key advantages of alkyne-based probes over their biotinylated counterparts.
One of the primary advantages is improved solubility and cell permeability. Biotin-phenol has known limitations in penetrating the cell wall of microorganisms like yeast, often necessitating enzymatic digestion or freeze-thaw cycles to facilitate its entry. nih.gov In contrast, Alk-Ph, with its smaller and more hydrophobic alkyne group, exhibits enhanced water solubility and membrane permeability, allowing for more efficient labeling in intact yeast cells without harsh pretreatments. nih.gov This suggests that this compound would likely share these favorable properties, making it a more effective probe in challenging biological systems.
Furthermore, the kinetics of labeling can be a critical factor. While both APEX2 and HRP can utilize biotin (B1667282) tyramide to generate reactive radicals, the efficiency of this process can be influenced by the substrate. elifesciences.org The smaller size of the alkyne moiety compared to the bulky biotin group may lead to more favorable enzyme kinetics, although further studies are needed to confirm this for this compound specifically.
| Property | Alkyne-Phenol/Alkyne Tyramide (Inferred) | Biotin-Phenol |
|---|---|---|
| Solubility | Higher | Lower |
| Cell Permeability (especially in yeast) | Higher | Lower |
| Requirement for Harsh Pretreatments | Lower | Higher |
| Downstream Detection | Two-step (Click chemistry) | One-step (Streptavidin binding) |
| Versatility in Reporter Molecules | High (various azide (B81097) reporters) | Limited to biotin-based detection |
A crucial metric for any proximity labeling technique is its specificity—the ability to label only the proteins in the immediate vicinity of the enzyme—and the depth of proteome coverage. While specific quantitative mass spectrometry data directly comparing this compound and biotin-phenol is not yet widely available, studies using Alk-Ph in yeast have demonstrated exceptional specificity, with over 94% of identified proteins being correctly localized to the mitochondrial matrix. nih.gov This high degree of specificity is attributed to the short-lived nature of the phenoxyl radical generated by APEX2. nih.gov
The two-step nature of this compound labeling, involving the initial enzymatic deposition followed by a bioorthogonal click reaction, can potentially contribute to higher specificity by reducing the chances of non-specific binding of the final reporter molecule. The click reaction itself is highly specific and occurs only between the alkyne-tagged proteins and the azide-functionalized reporter.
In terms of proteome coverage, the enhanced permeability of alkyne-based probes is expected to lead to more comprehensive labeling of subcellular compartments that are challenging to access with biotin-phenol. nih.gov For instance, in the context of the mitochondrial matrix in yeast, the use of Alk-Ph resulted in high proteome coverage. nih.gov It is reasonable to infer that this compound would offer similar, if not superior, performance in achieving deep proteome coverage, particularly in organisms with robust cell walls or in complex tissue environments.
| Performance Metric | This compound | Biotin-Phenol |
|---|---|---|
| Labeling Specificity | High to Very High | High |
| Proteome Coverage | High (potentially higher in challenging systems) | High (may be limited by permeability) |
| Signal-to-Noise Ratio | Potentially higher due to two-step detection | Good, but can be affected by endogenous biotin |
Advanced Methodologies for Minimizing Non-Specific Labeling and Enhancing Signal-to-Noise Ratios with this compound
Achieving a high signal-to-noise ratio is paramount for the successful application of any proximity labeling technique. Several advanced methodologies can be employed to minimize non-specific labeling and enhance the signal when using this compound.
One common source of background signal in peroxidase-based labeling is the presence of endogenous peroxidases in certain cells and tissues. creative-diagnostics.com This can be mitigated by a pre-incubation step with hydrogen peroxide to inactivate these endogenous enzymes before the addition of the this compound substrate. creative-diagnostics.com
Optimizing the concentrations of both the this compound and the H₂O₂ is also crucial. Insufficient concentrations can lead to weak labeling, while excessive concentrations can increase background signal. hellobio.com Titration experiments are recommended to determine the optimal concentrations for each specific biological system. hellobio.com
For the click chemistry step, the choice of copper catalyst and ligands is important. The use of copper-chelating ligands like BTTAA can improve the efficiency and reduce the cytotoxicity of the copper-catalyzed click reaction. nih.gov Furthermore, performing the click reaction under optimized buffer conditions and for an appropriate duration can maximize the specific signal while minimizing background.
Another strategy to enhance the signal-to-noise ratio is the use of tyramide signal amplification (TSA). While this compound is part of a proximity labeling strategy, the principles of TSA can be adapted. For instance, after the initial this compound labeling and click reaction with a hapten-azide, a secondary detection step involving an anti-hapten antibody conjugated to HRP can be used to initiate a second round of tyramide deposition, this time with a fluorescently labeled tyramide, leading to significant signal amplification. biotium.com
Customization and Application of this compound Protocols Across Diverse Biological Systems
The versatility of this compound-based proximity labeling allows for its customization and application across a wide range of biological systems, from cultured cell lines to primary cells and whole organisms.
In Cell Lines: Protocols for using this compound in cell lines, such as HEK293T, are well-established within the context of the GEN-Click system. acs.org These protocols typically involve transfection of the APEX2-fusion construct, incubation with the this compound substrate, and subsequent click chemistry with a reporter of choice.
In Primary Cells: Proximity labeling in primary cells, such as neurons, can be more challenging due to their post-mitotic nature and sensitivity to transfection reagents. biorxiv.org However, viral delivery methods, such as adeno-associated viruses (AAVs), can be used to efficiently express the APEX2-fusion protein in primary neurons. biotium.com The enhanced permeability of alkyne-based probes is particularly advantageous in these more complex cell types.
In Vivo Applications: The application of peroxidase-based proximity labeling in living organisms, such as C. elegans and Drosophila, has been demonstrated with biotin-phenol. nih.govresearchgate.net The development of more permeable this compound probes opens up new possibilities for in vivo proximity labeling in these and other model organisms. For in vivo applications, the delivery of the this compound substrate can be a critical step and may require optimization, such as through injection or feeding. acs.org
The ability to perform the click reaction with a variety of azide-functionalized reporters provides immense flexibility. This allows researchers to tailor their detection strategy to the specific needs of their experiment, whether it be fluorescence microscopy, electron microscopy, or mass spectrometry-based proteomics. iris-biotech.de
Expanded Research Applications of Alkyne Tyramide Beyond Proteomics
Probing Nucleic Acid-Protein Interactomes with Alkyne Tyramide-Based Methods
The precise investigation of interactions between nucleic acids (DNA and RNA) and proteins is fundamental to understanding gene regulation, cellular processes, and disease mechanisms. Alkyne-functionalized molecules, including derivatives that may incorporate tyramide scaffolds, play a crucial role in these studies by acting as chemical reporters. By metabolically incorporating alkyne-tagged nucleosides or nucleotides into newly synthesized nucleic acids, researchers can label these molecules in situ. Subsequent detection via click chemistry, typically involving a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the capture and identification of associated proteins.
For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyl uridine (B1682114) (EU) are alkyne-modified precursors used to label nascent DNA and RNA, respectively thermofisher.comthermofisher.comthermofisher.com. These labeled nucleic acids can then be used in methods like Click Chemistry-Assisted RNA Interactome Capture (CARIC), where alkyne-modified RNA is crosslinked and then captured using azide-functionalized detection reagents, facilitating the identification of RNA-binding proteins (RBPs) nih.govresearchgate.net. Similarly, Tyramide Signal Amplification (TSA) techniques, which utilize tyramides for enhanced detection, can be applied to nucleic acid targets, improving sensitivity in techniques like Fluorescence In Situ Hybridization (FISH) biotium.combiotium.com. The tyramide moiety itself, when functionalized with an alkyne, can serve as a substrate in proximity-dependent labeling strategies, potentially aiding in the spatial mapping of nucleic acid-protein complexes.
Table 7.1: Alkyne-Functionalized Biomolecules in Nucleic Acid-Protein Interaction Studies
| Biomolecule Type | Alkyne-Tagged Precursor | Application | Detection Method | Reference(s) |
| DNA | EdU | Labeling nascent DNA synthesis | Click Chemistry (CuAAC/SPAAC) | thermofisher.comthermofisher.comthermofisher.com |
| RNA | EU | Labeling nascent RNA synthesis | Click Chemistry (CuAAC/SPAAC) | thermofisher.comthermofisher.comthermofisher.com |
| RNA | EU & 4SU | RNA-protein crosslinking and capture | CARIC (Click Chemistry) | nih.govresearchgate.net |
| Nucleic Acids | Tyramide derivatives | Enhanced detection via signal amplification | TSA (Tyramide Signal Amplification) | biotium.combiotium.com |
Identification and Analysis of Post-Translational Modifications using this compound
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability, and their aberrant presence is often linked to disease states creative-proteomics.comuio.nomdpi.comnih.gov. Alkyne-based chemical biology tools, including those incorporating tyramide structures, offer sensitive and rapid methods for identifying and analyzing PTMs. These methods leverage the bioorthogonal nature of click chemistry to label modified biomolecules in situ.
Metabolically incorporating alkyne-tagged precursors allows for the labeling of specific cellular components that have undergone modification or synthesis. For example, alkyne-modified amino acids, such as L-homopropargylglycine (HPG), can be incorporated into newly synthesized proteins, enabling the study of protein synthesis and subsequent modifications thermofisher.comthermofisher.comthermofisher.com. Similarly, alkyne-functionalized sugars can be incorporated into glycoproteins, facilitating the study of glycosylation-related PTMs thermofisher.comthermofisher.comlumiprobe.com.
Tyramide alkyne itself is recognized as a clickable substrate for enzymes like Ascorbate Peroxidase 2 (APEX2) nih.govmedchemexpress.comselleckchem.comtargetmol.comsigmaaldrich.com. APEX2-mediated proximity labeling, when coupled with this compound, can be used for protein profiling, enabling the identification of proteins in specific cellular compartments or those associated with particular PTMs. The alkyne handle on the tyramide allows for subsequent detection and enrichment via click chemistry, providing a powerful strategy for PTM analysis that is often more sensitive and faster than traditional radiolabeling techniques thermofisher.comthermofisher.comthermofisher.com.
Table 7.2: Alkyne-Based Strategies for Post-Translational Modification (PTM) Analysis
| PTM Focus | Alkyne-Tagged Precursor/Reagent | Method Principle | Detection/Analysis | Reference(s) |
| Protein Synthesis | HPG | Metabolic incorporation into nascent proteins | Click Chemistry | thermofisher.comthermofisher.comthermofisher.com |
| Glycosylation | Alkyne-fucose, Alkyne-ManNAc | Metabolic incorporation into glycoproteins | Click Chemistry | thermofisher.comthermofisher.comlumiprobe.com |
| General Protein Labeling | Tyramide Alkyne (with APEX2) | Proximity-dependent labeling of proteins near APEX2 | Click Chemistry | nih.govmedchemexpress.comselleckchem.comtargetmol.comsigmaaldrich.com |
| General PTM Detection | Various alkyne-tagged biomolecules | Metabolic incorporation and subsequent detection via click chemistry | Click Chemistry | thermofisher.comthermofisher.comthermofisher.com |
Metabolic Incorporation of this compound for Comprehensive Biomolecule Profiling
The ability to track and profile diverse biomolecules within living systems is crucial for understanding cellular metabolism, signaling pathways, and disease progression. Alkyne-tagged precursors, which can be incorporated into cellular macromolecules through metabolic pathways, serve as invaluable tools for this purpose. While "this compound" itself is primarily a labeling reagent, the principle of using alkyne functionality for metabolic incorporation is widely applied across various biomolecule classes.
Alkyne-functionalized monosaccharides, such as tetraacetylated N-(4-pentynoyl)-mannosamine (Ac4ManNAl), are utilized for the metabolic labeling of glycoproteins, enabling the study of glycosylation patterns and cellular trafficking lumiprobe.com. Similarly, alkyne-modified amino acids like L-homopropargylglycine (HPG) are incorporated into newly synthesized proteins, allowing for the profiling of protein synthesis and turnover thermofisher.comthermofisher.comthermofisher.com. Beyond proteins and glycoproteins, alkyne tags have been successfully incorporated into lipids, such as alkyne-cholesterol and alkyne-sphinganine, for tracking lipid metabolism and localization within cells medchemexpress.com.
These alkyne tags, once incorporated into the target biomolecules, act as specific handles for subsequent detection and analysis. The bioorthogonal click reaction, typically involving an azide-functionalized probe (e.g., a fluorophore or biotin), allows for the sensitive and specific visualization or enrichment of these modified biomolecules. This approach provides a powerful, radioisotope-free method for comprehensive biomolecule profiling in live cells and in vivo columbia.edunih.gov.
Table 7.3: Metabolic Incorporation of Alkyne-Tagged Molecules for Biomolecule Profiling
| Biomolecule Class | Alkyne-Tagged Precursor | Application | Detection Strategy | Reference(s) |
| Glycoproteins | Ac4ManNAl | Metabolic labeling of glycoproteins | Click Chemistry | lumiprobe.com |
| Proteins | HPG | Labeling nascent protein synthesis | Click Chemistry | thermofisher.comthermofisher.comthermofisher.com |
| Lipids | Alkyne-Cholesterol | Tracking cellular cholesterol metabolism/localization | Click Chemistry | medchemexpress.com |
| Lipids | Alkyne-Sphinganine | Profiling protein-lipid complexes | Click Chemistry | medchemexpress.com |
| General Biomolecules | Various alkyne-tagged precursors | De novo synthesis tracking (DNA, RNA, proteins, lipids) | Stimulated Raman Scattering (SRS) Imaging | columbia.edunih.gov |
Current Challenges and Future Directions in Alkyne Tyramide Research
Mitigating Technical Limitations for Optimal Alkyne Tyramide Performance in Complex Biological Milieux
While this compound has demonstrated improved labeling efficiency in certain contexts, such as in intact yeast cells due to its enhanced cell wall permeability, several technical challenges can affect its performance in complex biological systems. mdpi.comglpbio.com The core of its application lies in the enzymatic generation of tyramide radicals by a peroxidase, such as APEX2, which then covalently label nearby biomolecules. mdpi.com The efficiency and specificity of this process are paramount for generating reliable data.
One of the primary challenges is the potential for non-specific labeling. This can arise from the diffusion of the reactive tyramide radicals beyond the immediate vicinity of the peroxidase enzyme, leading to the labeling of proteins that are not true proximates. Furthermore, the hydrogen peroxide (H₂O₂) required to activate the peroxidase can induce oxidative stress and potentially alter the cellular environment, which may influence the experimental outcomes.
Another consideration is the efficiency of the subsequent "click" reaction. This compound's alkyne group allows for its detection and enrichment via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The accessibility of the alkyne tag on a labeled protein and the efficiency of the click reaction in a dense and complex cellular lysate can impact the sensitivity of the experiment.
To address these challenges, researchers are exploring various optimization strategies. These include titrating the concentration of H₂O₂ and the duration of the labeling reaction to minimize off-target effects and cellular toxicity. Furthermore, advancements in mass spectrometry and data analysis pipelines are helping to distinguish true proximal partners from background noise.
| Technical Limitation | Mitigation Strategies |
| Non-specific Labeling | Optimization of H₂O₂ concentration and reaction time; Development of more efficient quenching protocols; Advanced data analysis to filter background noise. |
| Cellular Perturbation | Minimizing H₂O₂ exposure; Use of control experiments to assess the impact of oxidative stress. |
| Click Reaction Inefficiency | Optimization of click reaction conditions (e.g., catalyst, ligands, temperature); Development of more efficient click chemistry reagents. |
| Probe Permeability | While advantageous in yeast, permeability can vary in different cell types and tissues, requiring empirical optimization. |
Horizon Scanning: Uncharted Applications and Research Frontiers for this compound
The foundational application of this compound has been in mapping protein-protein interactions within specific subcellular compartments. However, the adaptability of the tyramide signal amplification (TSA) and the versatility of the alkyne handle are opening up new avenues of research.
One of the most promising frontiers is the application of this compound for in situ labeling and identification of other classes of biomolecules, such as nucleic acids. The ability to label and subsequently identify RNAs in close proximity to a protein of interest could provide unprecedented insights into the spatial organization of ribonucleoprotein complexes and the regulation of gene expression.
The field of neuroscience also presents a fertile ground for the application of this compound. Mapping the proteomic landscape of specific neuronal compartments, such as synapses or dendrites, is crucial for understanding the molecular basis of learning and memory. The high spatial resolution afforded by APEX2-mediated labeling with this compound makes it an ideal tool for such intricate studies.
Furthermore, the principles of this compound-based labeling could be extended to drug discovery and development. For instance, it could be used to identify the cellular targets and off-targets of a drug candidate by fusing APEX2 to the drug molecule. This would provide a powerful method for understanding a drug's mechanism of action and potential side effects at a molecular level.
| Research Area | Potential Application of this compound |
| Transcriptomics | In situ labeling and identification of RNAs proximal to a protein of interest. |
| Neuroscience | High-resolution proteomic mapping of neuronal compartments (e.g., synapses, axons). |
| Drug Discovery | Identification of cellular targets and off-targets of small molecule drugs. |
| Developmental Biology | Spatially-resolved proteomic analysis of specific cell types during embryonic development. |
Engineering Advanced this compound Probes for Enhanced Performance and Expanded Utility
The future of this compound research also lies in the development of "second-generation" probes with enhanced properties. mdpi.com While the current this compound molecule is effective, there is room for improvement in areas such as labeling efficiency, biocompatibility, and the introduction of new functionalities.
One area of active development is the synthesis of this compound analogs with different linker lengths and compositions between the tyramide and alkyne moieties. The nature of the linker can influence the probe's solubility, cell permeability, and the accessibility of the alkyne for subsequent click reactions. For example, incorporating polyethylene (B3416737) glycol (PEG) linkers could enhance water solubility and reduce non-specific binding.
Another exciting direction is the development of "multi-functional" this compound probes. These could include probes that are also conjugated to a fluorescent dye, allowing for direct visualization of the labeling reaction in real-time. Alternatively, probes could be designed to be cleavable, facilitating the release of labeled proteins from enrichment beads and improving the efficiency of sample preparation for mass spectrometry.
Furthermore, inspiration can be drawn from advancements in other alkyne-containing chemical probes. For instance, the development of alkyne tags with enhanced Raman scattering properties could enable the use of advanced imaging techniques, such as stimulated Raman scattering (SRS) microscopy, for the visualization of this compound-labeled proteins in living cells with high sensitivity and specificity.
| Potential Modification | Expected Enhancement |
| Modified Linker | Improved solubility, cell permeability, and accessibility of the alkyne group. |
| Fluorophore Conjugation | Enables direct visualization of labeling and multiplexed imaging experiments. |
| Cleavable Linker | Facilitates the release of labeled biomolecules after enrichment, improving sample processing. |
| Enhanced Raman Scattering | Allows for advanced imaging applications with techniques like SRS microscopy. |
Q & A
Q. What are the primary applications of alkyne tyramide in protein labeling, and how does it compare to azide-based tyramide derivatives?
this compound is widely used in peroxidase-mediated proximity labeling (e.g., APEX2-based systems) for spatial proteomics, particularly in bacterial periplasmic protein studies. Unlike azide-tyramide, this compound reduces nonspecific artifacts due to its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), which minimizes background noise . Methodologically, researchers should validate labeling efficiency via fluorescence detection post-CuAAC conjugation and confirm protein loading equivalence using Coomassie staining .
Q. What are the standard protocols for this compound-based labeling in bacterial systems?
A typical protocol involves:
- Inducing APEX2 or its variants (e.g., Sec-APEX2, Tat-APEX2) in Mycobacterium smegmatis (Msm).
- Treating cells with this compound and hydrogen peroxide to initiate biotinylation.
- Lysing cells and conjugating labeled proteins with fluorescent azides via CuAAC.
- Validating results through fluorescence imaging and SDS-PAGE . Controls should include untreated samples and azide-tyramide comparisons to assess specificity.
Q. How can researchers ensure specificity in this compound labeling experiments?
Key steps include:
- Using catalase to quench residual H₂O₂ post-labeling.
- Incorporating negative controls (e.g., APEX2-deficient strains).
- Validating with orthogonal methods like immunoblotting for known periplasmic markers .
Advanced Research Questions
Q. What experimental variables significantly impact this compound labeling efficiency, and how can they be optimized?
Critical variables include:
- Tyramide concentration : Excess tyramide increases nonspecific binding; titration experiments (e.g., 50–200 µM) are recommended.
- H₂O₂ incubation time : Prolonged exposure (>5 min) may induce oxidative stress, altering protein profiles.
- APEX2 localization : Sec- or Tat-targeted APEX2 variants improve compartment-specific labeling . Optimization requires iterative testing with fluorescence intensity quantification and statistical analysis of reproducibility across biological replicates.
Q. How should researchers address contradictions in labeling efficiency between this compound and alternative probes?
Contradictions often arise from differences in reaction kinetics or cellular permeability. To resolve these:
- Perform side-by-side comparisons under identical conditions.
- Use mass spectrometry to quantify biotinylation sites and validate probe specificity.
- Analyze kinetic data (e.g., Michaelis-Menten constants) for APEX2 variants . Discrepancies should be contextualized within system-specific limitations (e.g., bacterial vs. mammalian membranes).
Q. What computational or integrative approaches enhance the interpretation of this compound-derived proteomic data?
Advanced workflows include:
- Network analysis : Clustering labeled proteins by functional pathways (e.g., KEGG, STRING).
- Machine learning : Training classifiers to distinguish true positives from artifacts using features like peptide abundance and localization scores.
- Cross-referencing with structural databases : Matching labeled proteins with known periplasmic structures in PDBe or UniProt .
Methodological Considerations
Q. How can this compound protocols be adapted for dual-labeling experiments with other click-compatible probes?
Dual-labeling requires:
- Sequential labeling with distinct tyramide derivatives (e.g., alkyne-tyramide followed by azide-tyramide).
- Quenching initial reactions with EDTA or buffer exchange to prevent cross-reactivity.
- Multicolor fluorescence detection (e.g., Alexa Fluor 488 vs. 594) to differentiate signals .
Q. What statistical frameworks are appropriate for analyzing reproducibility in this compound experiments?
Recommended approaches:
- Intraclass correlation coefficient (ICC) : Assesses consistency across biological replicates.
- Principal component analysis (PCA) : Identifies batch effects or outlier datasets.
- False discovery rate (FDR) correction : Adjusts for multiple comparisons in proteomic analyses .
Data Presentation and Validation
Table 1: Comparison of Tyramide Derivatives in Bacterial Labeling
| Parameter | This compound | Azide Tyramide |
|---|---|---|
| Labeling Specificity | High | Moderate |
| Artifact Reduction | Yes | No |
| Compatible Click Chemistry | CuAAC | SPAAC |
| Reference |
Resources for Rigorous Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
